8-Aminoadenosine
Overview
Description
Synthesis Analysis
The synthesis of 8-Aminoadenosine and its derivatives involves several chemical reactions, including the Schiemann reaction for introducing the amino group at the 8th position. For instance, Ikehara and Yamada (1971) attempted to obtain 8-fluoroadenosine through the conversion of 8-aminoadenosine but primarily resulted in 8-fluoroadenine and 8-oxyadenine due to the lability of the nucleosidic linkage (Ikehara & Yamada, 1971). This highlights the challenges in synthesizing 8-substituted adenosine derivatives.
Molecular Structure Analysis
The molecular structure of 8-substituted adenosines, such as 8-bromoadenosine, reveals that these compounds can exist in the syn conformation, contrasting the more typical anti conformation found in purine nucleosides. The introduction of a substituent at the 8-position influences the rotational isomerism, as demonstrated by Tavale and Sobell's study on 8-bromoguanosine and 8-bromoadenosine (Tavale & Sobell, 1970).
Chemical Reactions and Properties
The introduction of an amino group at the 8th position significantly affects the chemical behavior of adenosine. For example, Cartwright et al. (1976) demonstrated that thiols could react with 8-azidoadenosine derivatives at room temperature to yield 8-aminoadenosine derivatives, indicating base-catalyzed reactions that are particularly rapid with dithiols (Cartwright, Hutchinson, & Armstrong, 1976).
Physical Properties Analysis
The physical properties of 8-aminoadenosine derivatives, such as solubility, melting point, and spectral characteristics, are crucial for their potential applications. However, specific details on these properties are not provided in the cited literature, indicating a gap in the current understanding of 8-aminoadenosine's physical characteristics.
Chemical Properties Analysis
8-Aminoadenosine's chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the amino group at the 8th position. For instance, the study on the one-electron reduction of 8-bromo-2-aminoadenosine by Kaloudis et al. (2008) explores the electron adduct formation and subsequent reactions, highlighting the unique chemical behavior induced by the 8-amino substitution (Kaloudis, D'Angelantonio, Guerra, Gimisis, Mulazzani, & Chatgilialoglu, 2008).
Scientific Research Applications
Cancer Therapy : 8-Aminoadenosine has been found to reduce glucose consumption in multiple myeloma cells, activating autophagy. This suggests its potential in killing and sensitizing cancer cells to chemotherapy (Shanmugam et al., 2009).
Inhibitor of Human Concentrative Nucleoside Transporter 2 : Derivatives of 8-aminoadenosine show potential as new inhibitors of this transporter, possibly helping in controlling serum urate levels derived from dietary purines (Tatani et al., 2015).
Radiosensitizing Agent for Solid Tumors : Studies indicate that 8-aminoadenosine enhances radiation-induced cell death in solid tumor cells, suggesting its use as a radiosensitizing agent (Meike et al., 2011).
Treatment of Malaria : 8-aminoquinoline therapy provides insights for improved practice and the discovery of new drugs that do not harm G6PD-deficient patients (Baird, 2019).
Selective Toxicity Towards T Lymphoblasts : 8-aminoguanosine has shown selective toxicity towards T lymphoblasts, related to deoxyguanosine triphosphate accumulation in treated cells, but not B cells (Kazmers et al., 1981).
Biochemical Studies : Research on 8-aminoadenosine and its derivatives like 8-methylaminoadenosine and 8-dimethylaminoadenosine has provided insights into their structural impact on the rate of cleavage of glycosyl bonds (Hovinen et al., 1991).
Use in Microscopy Studies : 8-Vinyladenosine (8VA) has been used as a two-photon probe for microscopy studies due to its significant difference dipole moment compared to 2-aminopurine (2AP) (Kodali et al., 2010).
Potential in Mantle Cell Lymphoma Treatment : 8-Aminoadenosine inhibits Akt/mTOR and Erk signaling in mantle cell lymphoma, suggesting its potential as a targeted therapy (Dennison et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWFQILDUEEGX-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoadenosine | |
CAS RN |
3868-33-5 | |
Record name | 8-Aminoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3868-33-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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